Rossicaside B Lacks β₂ Integrin Inhibitory Activity—A Unique Selectivity Distinction from Acteoside and Crenatoside
In a direct head-to-head comparison using human peripheral leukocytes, rossicaside B was the only compound among three phenylpropanoid glycosides tested that failed to significantly inhibit Mac-1 (β₂ integrin, CD11b/CD18) upregulation at 50 μM. Acteoside and crenatoside, in contrast, significantly inhibited both PMA- and fMLP-induced Mac-1 expression [1]. This negative selectivity is a defining characteristic that distinguishes rossicaside B from its closest structural analogs.
| Evidence Dimension | Inhibition of PMA- and fMLP-induced Mac-1 (β₂ integrin) upregulation |
|---|---|
| Target Compound Data | No significant inhibition at 50 μM |
| Comparator Or Baseline | Acteoside and crenatoside: significant inhibition at 50 μM |
| Quantified Difference | Qualitative difference (active vs. inactive); all other tested compounds showed significant inhibition |
| Conditions | Human peripheral neutrophils and mononuclear cells; PMA (phorbol-12-myristate-13-acetate) and fMLP (N-formyl-methionyl-leucyl-phenylalanine) stimulation; 50 μM compound concentration; in vitro |
Why This Matters
This establishes rossicaside B as the appropriate selection for studies requiring hepatoprotective or antioxidant activity without confounding β₂ integrin-mediated leukocyte adhesion effects—a selectivity profile not shared by acteoside or crenatoside.
- [1] Chou YC, Lin LC, Wang YH, Hou YC, Chang S, Liou KT, Chou YC, Wang WY, Shen YC. The inhibitory effect of phenylpropanoid glycosides and iridoid glucosides on free radical production and β2 integrin expression in human leucocytes. J Pharm Pharmacol. 2006;58(1):129-135. PMID: 16393473 View Source
